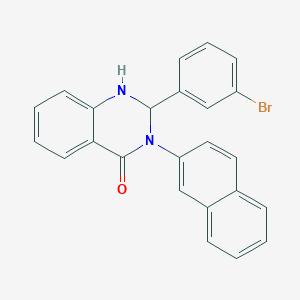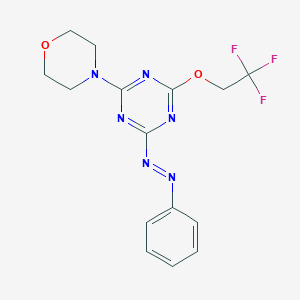![molecular formula C20H23NO5S B415913 ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B415913.png)
ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyran and phenoxyacetyl groups
Métodos De Preparación
The synthesis of ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyran core, followed by the introduction of the phenoxyacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate
- Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate These compounds share structural similarities but differ in specific functional groups or ring structures, which can influence their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C20H23NO5S |
|---|---|
Peso molecular |
389.5g/mol |
Nombre IUPAC |
ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C20H23NO5S/c1-4-24-19(23)17-14-10-20(2,3)26-11-15(14)27-18(17)21-16(22)12-25-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,21,22) |
Clave InChI |
RUBPWCOLFDSKSD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-bromophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B415830.png)
![2-(4-bromophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415831.png)
![N-{4-(1H-benzimidazol-1-yl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}-N,N-diphenylamine](/img/structure/B415832.png)
![N-[4-(1-azepanyl)-6-(2-methyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B415839.png)
![4-(4-acetyl-1-piperazinyl)-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B415840.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B415841.png)

![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415844.png)
![4-Methylbenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415848.png)
![5-(4-bromophenyl)-1-(3-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415849.png)
![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)
![2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415851.png)
![(4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B415853.png)

